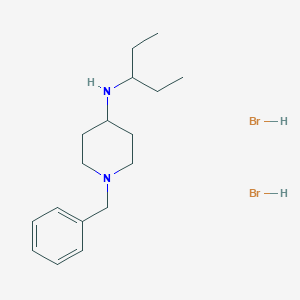

1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide; 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

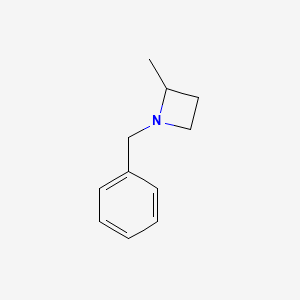

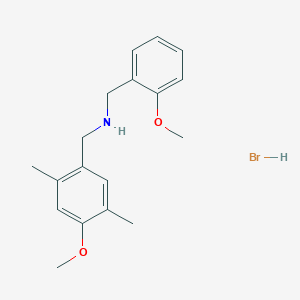

1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide is a chemical compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The benzyl group and the ethylpropyl group are attached to the nitrogen atom in the piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to the nitrogen atom would be a benzyl group (a phenyl ring attached to a methylene bridge) and an ethylpropyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, a common moiety that can participate in various chemical reactions . The benzyl and ethylpropyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the piperidine ring, benzyl group, and ethylpropyl group . These could influence properties such as solubility, melting point, boiling point, and stability .科学的研究の応用

Crystal Structure Analysis

The crystal and molecular structure of derivatives related to 1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine have been extensively studied. For example, the major products from the benzylation of related piperidine compounds were analyzed, revealing that N-benzylation typically occurs via preferential equatorial attack, providing insights into the molecular arrangements and interactions of such compounds (Carruthers, Fedeli, Mazza, & Vaciago, 1973).

Synthesis and Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with 1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine, were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds showed varying degrees of potency in inhibiting AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The modifications in the benzamide moiety significantly influenced the activity, with certain derivatives demonstrating substantial increases in inhibitory effectiveness (Sugimoto et al., 1990).

Chemical Synthesis and Pharmacological Interest

1-Benzyl-4-chloromethylpiperidine, structurally related to 1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine, was synthesized as a building block for the development of potential pharmaceuticals. This synthesis pathway highlights the chemical versatility and potential of piperidine derivatives in drug development (Rodríguez-Franco & Fernández-Bachiller, 2002).

Molecular Docking and Anticancer Activity

Molecular structure and spectroscopic studies, including FT-IR, FT-Raman, NMR, and molecular docking, were conducted on a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine. These studies provide crucial insights into the compound's structural features and its potential interactions with biological targets, such as enzymes or receptors, which are vital for exploring anticancer activities (Janani et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-benzyl-N-pentan-3-ylpiperidin-4-amine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2.2BrH/c1-3-16(4-2)18-17-10-12-19(13-11-17)14-15-8-6-5-7-9-15;;/h5-9,16-18H,3-4,10-14H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSISXDVYBPYQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1CCN(CC1)CC2=CC=CC=C2.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

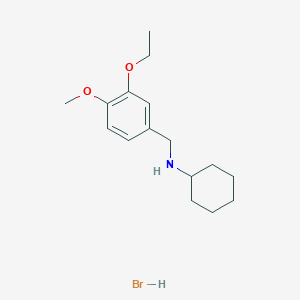

![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

amine hydrobromide; 95%](/img/structure/B6352077.png)

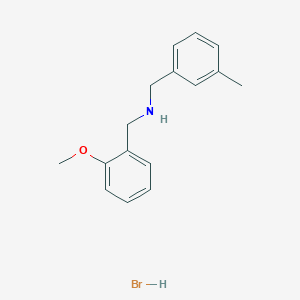

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)